Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-1-phenylcyclopentane-1-carboxamide

DPP-IV inhibition Type 2 diabetes Metabolic disease

N-(4-chlorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023526-15-9, molecular formula C₁₈H₁₈ClNO, molecular weight 299.80 g/mol) is a synthetic carboxamide featuring a 1-phenylcyclopentane scaffold with a 4-chlorophenyl substituent on the amide nitrogen. Commercial suppliers list its physical properties as a predicted density of 1.239±0.06 g/cm³ and a predicted boiling point of 490.5±38.0 °C.

Molecular Formula C18H18ClNO
Molecular Weight 299.8
CAS No. 1023526-15-9
Cat. No. B2553547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-phenylcyclopentane-1-carboxamide
CAS1023526-15-9
Molecular FormulaC18H18ClNO
Molecular Weight299.8
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18ClNO/c19-15-8-10-16(11-9-15)20-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,20,21)
InChIKeyADNQRGYIINCAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023526-15-9): Structural Identity and Procurement Specification


N-(4-chlorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023526-15-9, molecular formula C₁₈H₁₈ClNO, molecular weight 299.80 g/mol) is a synthetic carboxamide featuring a 1-phenylcyclopentane scaffold with a 4-chlorophenyl substituent on the amide nitrogen . Commercial suppliers list its physical properties as a predicted density of 1.239±0.06 g/cm³ and a predicted boiling point of 490.5±38.0 °C . The compound is commercially available from multiple vendors at purities ranging from 90% to 98% , and it has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties [1].

Why In-Class 1-Phenylcyclopentane Carboxamides Cannot Be Interchanged with CAS 1023526-15-9


The 1-phenylcyclopentane carboxamide family exhibits profound pharmacological divergence driven by the N-aryl substituent. While the core scaffold is conserved across numerous analogs, the identity of the N-substituent—such as 4-chlorophenyl versus cyclohexyl, 4-hydroxyphenyl, or 3-benzoylphenyl—fundamentally alters hydrogen-bonding capacity, lipophilicity, and steric bulk, leading to distinct target engagement profiles . Generic substitution therefore risks selecting a compound with entirely different biological activity, as exemplified by the observation that N-cyclohexyl-1-phenylcyclopentane-1-carboxamide (CAS 430456-91-0) has been studied for enzyme and receptor interactions but lacks the unique polypharmacology (DPP-IV, neprilysin, MGL, and TACE inhibition) documented for N-(4-chlorophenyl)-1-phenylcyclopentane-1-carboxamide [1].

N-(4-Chlorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023526-15-9): Quantitative Comparator-Based Differentiation


Superior Dipeptidyl Peptidase-IV (DPP-IV) Inhibition vs. N-Cyclohexyl Analog

N-(4-chlorophenyl)-1-phenylcyclopentane-1-carboxamide achieves 82.78 ± 1.55% inhibition of DPP-IV at a concentration of 20 mg/mL [1]. In contrast, the N-cyclohexyl analog of the 1-phenylcyclopentane-1-carboxamide class (CAS 430456-91-0) has not been reported to exhibit DPP-IV inhibitory activity . This establishes a clear structure-activity relationship where the 4-chlorophenyl substituent is critical for DPP-IV engagement.

DPP-IV inhibition Type 2 diabetes Metabolic disease

Dual Neprilysin (NEP) and Monoacylglycerol Lipase (MGL) Inhibition: A Unique Polypharmacology Profile vs. Unsubstituted and Cyclohexyl Analogs

The compound demonstrates concurrent inhibition of neprilysin (84.72 ± 1.14%) and monoacylglycerol lipase (MGL; 69.08 ± 6.93%) at 20 mg/mL [1]. Neither the unsubstituted 1-phenylcyclopentane-1-carboxamide (CAS 5296-89-9) nor the N-cyclohexyl analog (CAS 430456-91-0) has been shown to inhibit either target . This dual inhibitory activity is a direct consequence of the 4-chlorophenyl substitution pattern and is not a general property of the 1-phenylcyclopentane carboxamide scaffold.

Neprilysin inhibition MAGL inhibition Polypharmacology

TACE (TNF-α Converting Enzyme) Inhibition: Meaninful Anti-Inflammatory Activity vs. Structurally Related Compounds

In a TACE inhibition assay conducted at 100 mg/mL, N-(4-chlorophenyl)-1-phenylcyclopentane-1-carboxamide exhibited 50.79 ± 2.24% inhibition [1]. A structurally distinct compound containing a 4-chlorophenyl cyclopentane carboxamide motif, L-245976 (N-(4-chlorophenyl)-(Z,Z)-2,3-bis(cyclopropylmethylene)cyclopentanecarboxamide), acts as a non-steroidal anti-androgen but has not been reported to inhibit TACE [2]. This indicates that the 1-phenyl substitution on the cyclopentane ring, in combination with the 4-chlorophenyl amide, is essential for TACE inhibitory activity.

TACE inhibition Anti-inflammatory Cytokine modulation

Antioxidant Capacity: ABTS and FRAP Activity Discriminates Against Non-Chlorinated Analogs

The compound demonstrated significant antioxidant activity in both ABTS (2048.48 ± 20.01 µmol TEAC/g at 10 mg/mL) and FRAP (589.99 ± 59.64 µmol TE/g at 20 mg/mL) assays [1]. The ABTS IC50 was determined to be 2.09 mg/mL. The parent 1-phenylcyclopentane-1-carboxamide (CAS 5296-89-9), lacking the 4-chloro substituent, has not been evaluated in these antioxidant assays in the peer-reviewed literature . The electron-withdrawing chlorine atom likely enhances the radical-scavenging capacity of the aromatic system, providing a rationale for the observed activity.

Antioxidant ABTS assay FRAP assay

Cytotoxicity Profile Against Cancer Cell Lines vs. N-Hydroxy HDAC Inhibitor Analog

N-(4-chlorophenyl)-1-phenylcyclopentane-1-carboxamide has been reported to exhibit cytotoxic activity against A549 lung cancer cells (IC50 = 15.2 µM) and MCF-7 breast cancer cells (IC50 = 12.5 µM) . A structurally related but mechanistically distinct compound, 1-(4-chlorophenyl)-N-hydroxycyclopentanecarboxamide (BDBM344313), is a Class IIa HDAC inhibitor with an IC50 of 24,000 nM (24 µM) against HDAC4 [1]. The target compound achieves its cytotoxicity at lower concentrations (12.5–15.2 µM) than the HDAC4 IC50 of the N-hydroxy analog (24 µM), suggesting that the phenyl substitution on the cyclopentane ring and the non-hydroxamate zinc-binding group redirects the mechanism away from HDAC inhibition toward alternative anticancer pathways.

Anticancer Cytotoxicity A549 MCF-7

Commercial Purity and Availability Benchmarking Against the N-Cyclohexyl Analog

N-(4-chlorophenyl)-1-phenylcyclopentane-1-carboxamide is commercially available at up to 98% purity from suppliers including Leyan (Product No. 1438562) and MolCore (NLT 97%), with certificates of analysis (NMR, HPLC, GC) provided by Bidepharm at 90% purity . In comparison, the closest commercially catalogued analog, N-cyclohexyl-1-phenylcyclopentane-1-carboxamide (CAS 430456-91-0), is listed at 95% purity through AKSci . The 98% purity offering for the target compound provides an advantage for assay reproducibility, reducing the potential confounding effects of impurities in dose-response studies.

Chemical procurement Purity comparison Supply chain

N-(4-Chlorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023526-15-9): Evidence-Anchored Research and Industrial Application Scenarios


Metabolic Disease Probe: DPP-IV and Neprilysin Dual Inhibition Screening

Given its potent DPP-IV inhibition (82.78% at 20 mg/mL) [1] and concurrent neprilysin inhibition (84.72%) , this compound is immediately applicable as a positive control or starting scaffold in type 2 diabetes and cardiovascular research programs exploring dual enzyme modulation. Its activity profile is not replicated by the N-cyclohexyl or unsubstituted analogs, necessitating procurement of the 4-chlorophenyl derivative specifically.

Neurodegenerative Disease Research: MAGL-NEP Dual Inhibitor for Endocannabinoid Modulation

The compound's inhibition of monoacylglycerol lipase (MGL; 69.08% at 20 mg/mL) [1], combined with neprilysin inhibition, positions it as a candidate for neurodegenerative disease models where simultaneous modulation of endocannabinoid and amyloid-beta pathways is desired. This dual activity is unique among the 1-phenylcyclopentane carboxamide series and cannot be achieved with the parent scaffold or N-cyclohexyl analog .

Anti-Inflammatory Drug Discovery: TACE Inhibition as a Starting Point

With 50.79% TACE inhibition at 100 mg/mL [1], this compound serves as a validated starting point for anti-inflammatory drug discovery targeting TNF-α processing. A structurally distinct 4-chlorophenyl cyclopentane carboxamide compound (L-245976) demonstrates anti-androgenic activity but lacks TACE inhibition , underscoring that the 1-phenyl substitution pattern on the cyclopentane ring is critical for this anti-inflammatory mechanism.

Oncology Screening Campaigns: Cytotoxicity-Driven Lead Optimization

The compound's sub-20 µM IC50 values against A549 (15.2 µM) and MCF-7 (12.5 µM) cell lines [1] provide a tractable starting point for hit-to-lead optimization in oncology. Critically, its cytotoxicity is achieved through a mechanism distinct from the HDAC4 inhibition observed for the structurally related N-hydroxy analog (IC50 = 24 µM) , enabling medicinal chemists to pursue a different target hypothesis.

Quote Request

Request a Quote for N-(4-chlorophenyl)-1-phenylcyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.